![molecular formula C11H15NO3 B14135049 3-[(Propan-2-yl)oxy]phenyl methylcarbamate CAS No. 3938-20-3](/img/structure/B14135049.png)
3-[(Propan-2-yl)oxy]phenyl methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Propan-2-yl)oxy]phenyl methylcarbamate, also known as m-Cumenyl methylcarbamate, is a chemical compound primarily used as an insecticide. It is a member of the carbamate family, which are known for their effectiveness in pest control. This compound is particularly used on cotton, fruit, vegetable, and field crops .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yl)oxy]phenyl methylcarbamate typically involves the reaction of 3-isopropylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process involves the following steps:
Preparation of 3-isopropylphenol: This can be synthesized through the alkylation of phenol with propylene.
Reaction with Methyl Isocyanate: The 3-isopropylphenol is then reacted with methyl isocyanate in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
化学反応の分析
Types of Reactions
3-[(Propan-2-yl)oxy]phenyl methylcarbamate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the carbamate ester into 3-isopropylphenol and methylamine.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles such as amines and alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 3-isopropylphenol and methylamine.
Oxidation: Various oxidized derivatives of the original compound.
Substitution: Depending on the nucleophile, different substituted carbamates can be formed.
科学的研究の応用
3-[(Propan-2-yl)oxy]phenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a model compound in studies of carbamate chemistry and reaction mechanisms.
Biology: Investigated for its effects on various biological systems, particularly in studies related to pest control and enzyme inhibition.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting acetylcholinesterase.
Industry: Widely used in the agricultural industry as an effective insecticide for protecting crops.
作用機序
The primary mechanism of action of 3-[(Propan-2-yl)oxy]phenyl methylcarbamate is through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of insects. The molecular target is the active site of acetylcholinesterase, where the carbamate group forms a covalent bond, preventing the enzyme from breaking down acetylcholine .
類似化合物との比較
Similar Compounds
Propoxur: Another carbamate insecticide with a similar mechanism of action.
Carbaryl: Widely used in agriculture, also inhibits acetylcholinesterase.
Aldicarb: Known for its high toxicity and effectiveness as a pesticide.
Uniqueness
3-[(Propan-2-yl)oxy]phenyl methylcarbamate is unique due to its specific structure, which provides a balance between effectiveness and safety. Its isopropyl group enhances its lipophilicity, allowing better penetration into insect tissues, while its carbamate group ensures potent acetylcholinesterase inhibition.
特性
CAS番号 |
3938-20-3 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
(3-propan-2-yloxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)14-9-5-4-6-10(7-9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13) |
InChIキー |
HZQWWADZGBPUTA-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=CC=C1)OC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)
![2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol](/img/structure/B14134977.png)

![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)
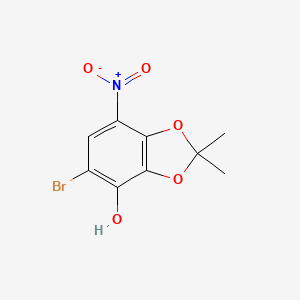
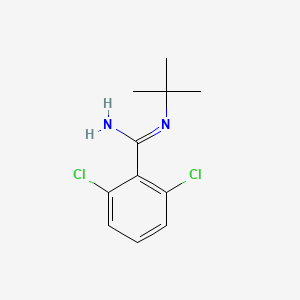

![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)
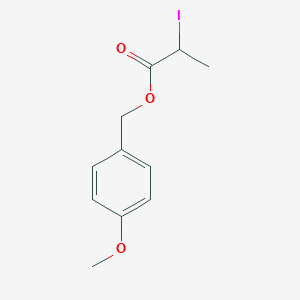
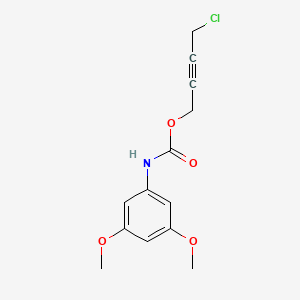

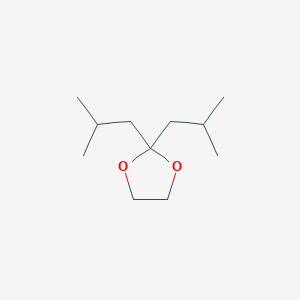
![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)

